(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-30-20(29)25-10-8-24(9-11-25)17-14(12-15-19(28)23(3)21(31)32-15)18(27)26-7-5-6-13(2)16(26)22-17/h5-7,12H,4,8-11H2,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMVCMNMVVEOK-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate represents a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Piperazine ring : Known for its pharmacological properties.
- Thiazolidine moiety : Associated with various biological activities, including antimicrobial effects.
- Pyrido-pyrimidine core : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine, particularly those similar to the target compound, exhibit significant antimicrobial properties. In a study evaluating various thiazolidine derivatives, it was found that compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004–0.03 | 0.008–0.06 |
| Compound 15 | T. viride | 0.004–0.06 | Not specified |
| Compound 12 | S. aureus | 0.015 | Not specified |
| Compound 11 | B. cereus | 0.015 | Not specified |
These findings suggest that the target compound may also possess similar antimicrobial properties due to structural similarities with effective thiazolidine derivatives.
Anticancer Activity
The anticancer potential of compounds containing thiazolidine and pyrimidine structures has been documented in various studies. For instance, a series of thiazolidine derivatives were tested against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicated that certain derivatives exhibited moderate to high cytotoxicity against these cell lines, with specific compounds achieving over 60% inhibition at concentrations around 100 µg/mL .
Case Study: Cytotoxicity Evaluation
A recent study highlighted the cytotoxic effects of thiazolidine-based compounds in vitro:
- Cell Lines : K562 and MCF-7.
- Results : Compound exhibiting the highest cytotoxicity showed a percentage inhibition of cell growth of 64.4% at a concentration of 100 µg/mL.
Antioxidant Activity
The antioxidant capacity of similar compounds has been explored extensively. In one study, synthesized heterocycles demonstrated excellent antioxidant activity comparable to vitamin C. The presence of hydroxyl groups was crucial for enhancing radical scavenging properties .
Molecular docking studies also revealed promising interactions between these compounds and key proteins involved in oxidative stress pathways, indicating their potential as antioxidant agents.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of new compounds. The presence of specific substituents on the thiazolidine ring significantly influences both antimicrobial and anticancer activities. For example, modifications at the nitrogen position have been shown to enhance activity against various pathogens and cancer cell lines .
Scientific Research Applications
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 3
- S : 1
Molecular Weight
- 387.5 g/mol
Applications in Antimicrobial Research
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidin derivatives. For instance, a study evaluated the antibacterial activity of several derivatives, demonstrating that they exhibited significant efficacy against various Gram-positive and Gram-negative bacteria. Notably, some compounds showed activity exceeding that of conventional antibiotics like ampicillin and streptomycin by up to 50-fold .
Antimicrobial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 15 | 0.004 - 0.06 | N/A | Trichoderma viride |
The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as , indicating strong antimicrobial potential .
Applications in Anticancer Research
The anticancer properties of thiazolidine derivatives have been extensively studied, with promising results observed in various cancer cell lines. For example, derivatives containing the thiazolidinone ring have shown moderate cytotoxicity against human breast adenocarcinoma cells (MCF-7), with inhibition rates reaching up to 64% at specific concentrations .
Anticancer Activity Data
| Compound | Cell Line | % Inhibition at 100 µg/mL |
|---|---|---|
| Compound A | MCF-7 | 64.4% |
| Compound B | K562 | Moderate |
These findings suggest that modifications to the thiazolidin structure can enhance anticancer activity, making this class of compounds a valuable area for further research .
Case Studies
-
Study on Antibacterial Efficacy :
- Conducted by researchers evaluating a series of thiazolidine derivatives.
- Resulted in identification of lead compounds with significant antibacterial properties against resistant strains.
-
Evaluation of Anticancer Properties :
- Focused on the cytotoxic effects against glioblastoma multiforme cells.
- Identified specific structural features that correlate with enhanced cytotoxicity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Compound A: 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences: Replaces the ethyl carboxylate with a phenylethyl group on the thiazolidinone ring.
b) Thiazolidinone Variants
- Compound B: 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences: Substitutes the piperazine with an allylamino group and introduces an isopropyl substituent on the thiazolidinone. Implications: The allylamino group may alter hydrogen-bonding interactions, while the isopropyl group could sterically hinder target binding.
Piperazine Ring Modifications
a) Substituted Piperazines
- Compound C: 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () Key Differences: Replaces the pyrido[1,2-a]pyrimidinone core with an imidazo[4,5-b]pyridine and uses pyrimidinyl-piperazine substituents. Implications: The imidazo-pyridine system may confer distinct electronic properties, affecting π-π stacking interactions in biological targets.
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Antiviral Potential: Compounds with pyrido[1,2-a]pyrimidinone cores (e.g., piroxicam analogs in ) demonstrate anti-HIV activity via integrase inhibition. The thioxo group in the target compound may enhance metal chelation, mimicking raltegravir’s mechanism .
- Anticancer Activity: Redox-cofactor BGCs in Pseudomonas () produce lankacidin analogs with antitumor properties. The thiazolidinone-thioxo moiety in the target compound may similarly disrupt redox pathways .
Physicochemical Properties
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization should focus on reaction conditions, solvent selection, and intermediate purification. For example:
- Stepwise synthesis : Break down the synthesis into modular steps, as demonstrated in fused heterocyclic systems (e.g., hydrazine hydrate-mediated cyclization in methanol/acetic acid mixtures to form pyrazole intermediates) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions, as they enhance solubility of thiazolidinone and pyrido-pyrimidine intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates and recrystallization for final products to achieve >95% purity .
Advanced: What computational strategies are recommended to predict the compound’s binding affinity to target enzymes?
Methodological Answer:
Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes like COX-2 or tyrosine kinases, as described in studies leveraging Protein Data Bank (PDB) structures .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the thioxothiazolidinone moiety and catalytic residues .
- Validation : Cross-validate results with experimental IC50 values from enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Systematically compare experimental protocols and structural analogs:
- Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .
- Structure-activity relationship (SAR) analysis : Synthesize analogs with modified piperazine or pyrido-pyrimidine groups to identify critical pharmacophores .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for methodological biases .
Basic: What advanced spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Beyond NMR and IR, employ:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI-HRMS) with <2 ppm error .
- X-ray crystallography : Resolve the (Z)-configuration of the thioxothiazolidinone group and confirm piperazine ring conformation .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere, critical for storage recommendations .
Advanced: How can researchers evaluate the compound’s potential as a multi-target inhibitor?
Methodological Answer:
Use a tiered screening approach:
- Primary screening : Test against a panel of enzymes (e.g., COX-2, tyrosine kinases) at 10 µM concentration, monitoring inhibition via fluorescence or colorimetric assays .
- Secondary profiling : Perform dose-response curves (IC50) for hits, comparing to reference inhibitors (e.g., celecoxib for COX-2) .
- Off-target screening : Use kinase profiling services (e.g., Eurofins) to assess selectivity across 100+ targets .
Basic: What experimental design principles should guide stability studies of this compound?
Methodological Answer:
Follow ICH Q1A guidelines:
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Option 2) for 14 days, analyzing degradation products via HPLC .
- Storage conditions : Store at -20°C in amber vials under argon, as piperazine derivatives are prone to oxidation .
- Excipient compatibility : Test with common pharmaceutical excipients (e.g., lactose, PVP) to identify destabilizing interactions .
Advanced: How to integrate theoretical frameworks into mechanistic studies of this compound?
Methodological Answer:
Link experimental data to established theories:
- Density functional theory (DFT) : Calculate electron distribution in the thioxothiazolidinone moiety to explain its nucleophilic reactivity .
- Pharmacophore modeling : Use Schrödinger’s Phase to align the compound’s structure with known inhibitors, validating via molecular dynamics .
- Kinetic theory : Apply Michaelis-Menten kinetics to enzyme inhibition data, comparing values across isoforms .
Basic: What factorial design approaches are suitable for optimizing reaction conditions?
Methodological Answer:
Use a factorial design to screen variables:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent (DMF vs. DMSO) .
- Response variables : Yield, purity, and reaction time.
- Analysis : Apply ANOVA to identify significant factors, followed by response surface methodology (RSM) for fine-tuning .
Advanced: What challenges arise when scaling up synthesis from milligram to gram scale?
Methodological Answer:
Address inhomogeneity and safety:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates in large reactors, preventing aggregation of insoluble intermediates .
- Exothermic reactions : Monitor heat dissipation in thiazolidinone cyclization steps using in-situ IR thermography .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
Advanced: How can AI-driven tools enhance research on this compound’s bioactivity?
Methodological Answer:
Leverage AI for predictive modeling and automation:
- Generative chemistry : Use platforms like Atomwise to design analogs with improved solubility or potency .
- Autonomous labs : Implement robotic systems (e.g., Emerald Cloud Lab) for high-throughput screening of reaction conditions .
- Data integration : Train machine learning models on PubChem and ChEMBL data to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
